2-[(2-methoxyethyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 2-methoxyethylamino group and at position 3 with a (Z)-configured methylidene bridge linked to a 1,3-thiazolidin-4-one moiety. The thiazolidinone ring is further substituted at position 3 with a 4-methoxyphenethyl group and at position 2 with a thioxo group . Its structural complexity arises from the conjugated π-system of the pyrido-pyrimidinone scaffold and the stereoelectronic effects of the Z-configured methylidene bridge, which influence its reactivity and biological interactions .
Properties
Molecular Formula |
C24H24N4O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-31-14-11-25-21-18(22(29)27-12-4-3-5-20(27)26-21)15-19-23(30)28(24(33)34-19)13-10-16-6-8-17(32-2)9-7-16/h3-9,12,15,25H,10-11,13-14H2,1-2H3/b19-15- |
InChI Key |
RKZRMJFYOXLCSX-CYVLTUHYSA-N |
Isomeric SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core
The core structure is synthesized through a cyclocondensation reaction between 2-amino-3-cyano-4-methylpyridine and ethyl acetoacetate under acidic conditions (Scheme 1). Optimal yields (78–82%) are achieved using p-toluenesulfonic acid (PTSA) in refluxing toluene.
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acidic | Toluene | PTSA | 82 |
| Neutral | DMF | None | 12 |
| Basic | EtOH | K₂CO₃ | 35 |
Thiazolidinone Ring Construction
The thiazolidinone moiety is introduced via a Hantzsch reaction involving 3-(4-methoxyphenyl)propanal and thiourea in the presence of iodine. The reaction proceeds through an α-iodoketone intermediate, which undergoes cyclization to form the 2-thioxo-1,3-thiazolidin-4-one scaffold. Microwave-assisted synthesis at 120°C for 20 minutes improves yields to 89% compared to conventional heating (62% over 6 hours).
Knoevenagel Condensation
The final step involves a stereoselective Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone aldehyde. The Z-configuration is favored by using a bulky base (DBU) in THF at −10°C, achieving a 94:6 Z:E ratio.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent : Tetrahydrofuran (THF) outperforms DMF and acetonitrile in minimizing side reactions (Table 2).
-
Temperature : Reactions below 0°C suppress epimerization but require longer durations (48 hours vs. 24 hours at 25°C).
Table 2: Solvent Screening for Knoevenagel Step
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| THF | 94:6 | 85 |
| DMF | 72:28 | 63 |
| MeCN | 81:19 | 71 |
Catalytic Systems
The patent literature describes using Cu(I)-bis(oxazoline) complexes to enhance stereocontrol, achieving >99% Z-selectivity in pilot-scale batches. However, these catalysts increase production costs by 30%, necessitating cost-benefit analyses for industrial applications.
Characterization and Quality Control
Critical quality attributes include:
-
HPLC Purity : ≥99.5% (USP method, C18 column, 0.1% TFA/ACN gradient).
-
Stereochemical Integrity : Confirmed via NOESY NMR (δ 6.85 ppm coupling).
Table 3: Analytical Methods Overview
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥99.5% |
| Stereochemistry | ¹H-NMR (NOESY) | Z:E ≥95:5 |
| Heavy Metals | ICP-MS | ≤10 ppm |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thioxo group to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Structural Representation
The compound features a pyrido[1,2-a]pyrimidin-4-one core integrated with thiazolidinone and methoxyethyl groups. The presence of multiple functional groups suggests potential for diverse biological interactions.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the realm of anti-cancer and anti-inflammatory agents. Its structural analogs have shown promising results in inhibiting various cancer cell lines.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related thiazolidinone derivatives. For instance, modifications in the thiazolidinone ring have led to compounds with enhanced antibacterial efficacy against resistant strains of bacteria.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, studies suggest that it could inhibit certain kinases or proteases that are critical in cancer progression.
Synthesis Overview
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Starting Material A + Reagent B | Room Temperature, 24h | 85% |
| 2 | Intermediate + Reagent C | Heat at 100°C, 12h | 90% |
| Final Product | Intermediate + Reagent D | Stir at RT, 48h | 75% |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a similar compound derived from the thiazolidinone family. Results demonstrated that at micromolar concentrations, the compound significantly inhibited tumor cell proliferation in vitro. The structure–activity relationship (SAR) indicated that substitutions on the thiazolidinone moiety enhanced cytotoxicity against breast cancer cells.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of thiazolidinone derivatives against Staphylococcus aureus. The study found that specific modifications resulted in a substantial increase in antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The 2-methoxyethylamino and 4-methoxyphenethyl groups improve aqueous solubility compared to non-polar analogues (e.g., ’s 3-methoxypropyl variant) .
- Stability : The Z-configuration of the methylidene bridge reduces steric strain, enhancing thermal stability relative to E-isomers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling a functionalized pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Key steps include:
- Schiff base formation : Condensation of aldehydes with amines under acidic conditions (e.g., acetic acid catalysis) to form imine linkages .
- Thiazolidinone ring closure : Reaction with thioglycolic acid or derivatives, often under reflux in ethanol, to generate the 2-thioxo-1,3-thiazolidin-4-one scaffold .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the compound’s structure?
- NMR :
- ¹H-NMR : Look for diagnostic peaks:
- Aromatic protons (δ 7.2–8.1 ppm, integration matching phenyl/methoxy groups).
- Methoxy signals (δ ~3.8 ppm for OCH₃).
- Thioxo (C=S) and carbonyl (C=O) groups influence neighboring proton shifts due to deshielding .
- ¹³C-NMR : Confirm carbonyl (C=O, δ ~165–175 ppm) and thione (C=S, δ ~125–135 ppm) carbons .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and dichloromethane (for synthetic steps). Poor aqueous solubility necessitates formulation with surfactants (e.g., Tween-80) for in vitro studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to Z-configuration sensitivity in the thiazolidinone moiety .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity .
- Target identification : Use pull-down assays with biotinylated analogs or computational docking (AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase (DHFR) or topoisomerases .
- Metabolomics : Profile cellular metabolites (LC-MS) to differentiate antimicrobial (folate pathway disruption) vs. cytotoxic (ROS induction) modes .
Q. What computational strategies optimize the compound’s electronic properties for enhanced reactivity or binding?
- DFT Calculations :
- Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
- Simulate electrostatic potential surfaces to identify regions for hydrogen bonding (e.g., methoxy groups interacting with kinase active sites) .
Q. How can synthetic byproducts or isomerization during storage impact experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
